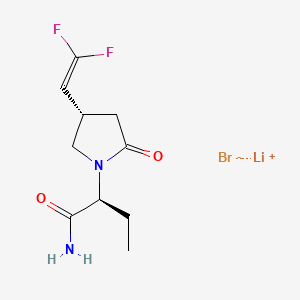![molecular formula C6H3Br2N3 B15362628 4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
4,6-Dibromo-1H-imidazo[4,5-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-1H-imidazo[4,5-C]pyridine is a brominated heterocyclic compound belonging to the imidazo[4,5-C]pyridine family. This compound features a fused imidazole and pyridine ring system, which is substituted with bromine atoms at the 4th and 6th positions. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4,6-dibromopyridine with an appropriate imidazole derivative in the presence of a strong base, such as potassium tert-butoxide, under high-temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced synthetic techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dibromo-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to replace bromine atoms with hydrogen or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-5-oxide.
Reduction: Formation of this compound derivatives with reduced bromine content.
Substitution: Formation of various substituted imidazo[4,5-C]pyridine derivatives.
Applications De Recherche Scientifique
4,6-Dibromo-1H-imidazo[4,5-C]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 4,6-Dibromo-1H-imidazo[4,5-C]pyridine exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and gene expression regulation.
Comparaison Avec Des Composés Similaires
4,6-Dibromo-1H-imidazo[4,5-C]pyridine is structurally similar to other imidazo[4,5-C]pyridine derivatives, but its unique substitution pattern with bromine atoms sets it apart. Some similar compounds include:
4,6-Dichloro-1H-imidazo[4,5-C]pyridine
4,6-Dimethyl-1H-imidazo[4,5-C]pyridine
4,6-Diiodo-1H-imidazo[4,5-C]pyridine
These compounds share the imidazo[4,5-C]pyridine core but differ in the nature of their substituents, leading to variations in their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C6H3Br2N3 |
|---|---|
Poids moléculaire |
276.92 g/mol |
Nom IUPAC |
4,6-dibromo-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) |
Clé InChI |
KAHFPGOHSUPDKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(N=C1Br)Br)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B15362548.png)


![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)




![Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid](/img/structure/B15362619.png)

![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)


![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)
